
Transcriptional Intermediary Factor 2 (TIF2) (740-753)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Transcriptional Intermediary Factor 2 (TIF2) (740-753) is a synthetic 14-amino acid peptide corresponding to residues 740–753 of the full-length TIF2 protein (also known as GRIP1 or SRC-2), a member of the p160/SRC family of nuclear receptor coactivators . The peptide sequence is H2N-KENALLRYLLDKDD-COOH (lysine-glutamine-asparagine-alanine-leucine-leucine-arginine-tyrosine-leucine-leucine-aspartic acid-lysine-aspartic acid-aspartic acid) with a molecular weight of 1705.93 g/mol and CAS number 359821-54-8 .
Vorbereitungsmethoden
Preparation Methods of TIF2 (740-753)
Chemical Synthesis of TIF2 (740-753)
The primary method to prepare the TIF2 (740-753) peptide is solid-phase peptide synthesis (SPPS) , a widely used technique for synthesizing peptides with precise amino acid sequences. This method involves sequential addition of protected amino acids to a growing chain anchored to a solid resin, followed by cleavage and purification.
-
- Loading of the first amino acid onto the resin.
- Repeated cycles of deprotection and coupling of subsequent amino acids corresponding to residues 740 to 753.
- Final cleavage of the peptide from the resin using trifluoroacetic acid (TFA) or similar reagents.
- Purification by high-performance liquid chromatography (HPLC) to achieve high purity.
-
- High control over sequence fidelity.
- Suitable for peptides up to ~50 amino acids, making it ideal for the 14-residue TIF2 (740-753).
- Amenable to isotopic labeling or modifications if needed for structural studies.
Recombinant Expression and Purification
Although TIF2 (740-753) is a short peptide, recombinant expression strategies can be employed for larger fusion proteins containing this domain or for producing isotope-labeled peptides for NMR or crystallography.
- Expression host: Escherichia coli is commonly used.
- Fusion tags: To enhance solubility and facilitate purification, fusion partners such as glutathione S-transferase (GST) or maltose-binding protein (MBP) are used.
- Cleavage: The peptide is released from the fusion partner via site-specific proteases.
- Purification: Affinity chromatography followed by reverse-phase HPLC.
Preparation of Soluble Complexes with Nuclear Receptors
According to structural studies, TIF2 (740-753) can be prepared as a soluble complex with nuclear receptor ligand-binding domains (LBDs), such as the glucocorticoid receptor (GR) LBD, for crystallographic analysis.
- Protocol highlights:
- Expression of receptor LBD in bacterial systems at low temperature (e.g., 18 °C) to enhance folding.
- Use of ligands such as fluticasone propionate to stabilize the receptor LBD.
- Incubation of purified receptor LBD with synthetic TIF2 (740-753) peptide to form a stable complex.
- Purification of the complex via immobilized metal affinity chromatography (IMAC) exploiting His-tags on the receptor LBD.
- Further purification by size-exclusion chromatography to isolate the receptor-peptide complex.
This approach was detailed in crystallographic studies revealing the interaction of TIF2 (740-753) with steroid receptor ligand-binding domains, providing insights into receptor activation mechanisms.
Analytical Data and Characterization
Research Findings on Preparation and Functional Implications
Structural Insights from Crystallography
The TIF2 (740-753) peptide has been co-crystallized with nuclear receptor ligand-binding domains, such as the glucocorticoid receptor LBD bound to fluticasone propionate. This complex revealed:
- An expanded ligand-binding pocket in the receptor accommodating the peptide.
- Specific interactions between TIF2 residues and receptor surfaces that stabilize the active conformation.
- The peptide acts as a coactivator by facilitating receptor conformational changes necessary for transcriptional activation.
Functional Role in Nuclear Receptor Modulation
TIF2 (740-753) is critical for recruitment of transcriptional machinery by nuclear receptors. Its preparation as a pure, well-characterized peptide allows:
- Biochemical assays to quantify coactivator binding affinities.
- Structural studies to design receptor modulators targeting coactivator interfaces.
- Development of therapeutic agents modulating steroid receptor activity in diseases like cancer and inflammation.
Summary Table of Preparation Methods
Method | Description | Advantages | Limitations |
---|---|---|---|
Solid-Phase Peptide Synthesis (SPPS) | Sequential chemical synthesis on resin | High purity, sequence control, scalable | Requires specialized equipment |
Recombinant Expression | Fusion protein expression in E. coli | Suitable for isotope labeling, large scale | Peptide cleavage needed, lower yield |
Complex Formation with Receptor LBD | Co-incubation with purified receptor and ligand | Enables structural studies, functional assays | Requires purified receptor protein |
Analyse Chemischer Reaktionen
Types of Reactions
Transcriptional Intermediary Factor 2 (TIF2) (740-753) primarily undergoes:
Substitution Reactions: Involving the replacement of one amino acid residue with another to study structure-activity relationships.
Oxidation and Reduction Reactions: Modifying specific residues to investigate the peptide’s stability and reactivity.
Common Reagents and Conditions
Coupling Reagents: Such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIC (Diisopropylcarbodiimide).
Deprotection Reagents: TFA (Trifluoroacetic acid) is commonly used for removing protecting groups.
Major Products Formed
The primary product formed from these reactions is the desired peptide sequence, Transcriptional Intermediary Factor 2 (TIF2) (740-753), with potential modifications depending on the specific reactions conducted .
Wissenschaftliche Forschungsanwendungen
Transcriptional Intermediary Factor 2 (TIF2) (740-753) is a peptide composed of 14 amino acids that corresponds to the residue range 740-753 of the TIF-2 protein . It functions as a TIF-2 coactivator peptide . TIF2 (740-753) is a nuclear receptor (NR) box B3 region of the p160 co-activator Transcriptional Intermediary Factor 2 (TIF2) peptide, a LXXLL motif . The activation function 2/ligand-dependent interaction between nuclear receptors and their co-regulators is mediated by a short consensus motif nuclear receptor box .
Transcriptional Intermediary Factor 2 (TIF2) (740-753) is a TIF-2 coactivator peptide composed of 14 amino acids and covers the residue range 740-753 of TIF-2 protein .
Role in Androgen Receptor Modulation
TIF2 impacts the activation function 2 (AF2) of the androgen receptor (AR) . It has been shown that weaker T-dependent FXXLF and LXXLL motif binding at the AR AF2 surface causes T to be a less effective androgen than dihydrotestosterone (DHT) . However, T can mimic DHT's activity through an AR helix-10 H874Y prostate cancer mutation. This mutation leads to a new hydrogen bonding scheme that enhances AF2 binding of FXXLF and LXXLL motifs .
Study of Coactivator Interactions
The interaction between estrogen receptor alpha and the NR box regions of the p160 coactivator TIF2 has been characterized to understand the structural basis of motif recognition . The results highlight potential difficulties in interpretation of protein-protein interactions based on co-crystal structures using short peptide motifs .
Genetic Disruption of TIF2
Wirkmechanismus
Transcriptional Intermediary Factor 2 (TIF2) (740-753) exerts its effects by interacting with nuclear receptors through the nuclear receptor box motif. This interaction facilitates the recruitment of co-regulators, enhancing the transcriptional activity of target genes . The molecular targets include various nuclear receptors, and the pathways involved are primarily related to gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Key Functional Roles:
- Coactivator Function : TIF2 (740-753) facilitates transcriptional activation by bridging nuclear receptors (e.g., androgen receptor, vitamin D receptor) and chromatin-modifying enzymes like histone acetyltransferases .
- Chromatin Remodeling : It enhances ligand-dependent gene expression by recruiting secondary coactivators, such as CBP/p300, to modify chromatin structure .
- Disease Relevance : Dysregulation of TIF2 is implicated in cancers (e.g., prostate cancer) and metabolic disorders due to its role in steroid hormone signaling .
Comparison with Other Coactivator Peptides
SRC Family Peptides (e.g., SRC1, SRC3) :
- Structural Similarity : TIF2 belongs to the p160/SRC family, sharing conserved nuclear receptor interaction domains (LXXLL motifs) with SRC1 and SRC3 . However, TIF2 (740-753) specifically spans residues outside these motifs, suggesting unique interaction surfaces.
- Functional Divergence : Unlike full-length SRC proteins, the TIF2 (740-753) peptide lacks the C-terminal activation domain required for recruiting secondary coactivators, limiting its standalone activity to specific binding assays .
TIF2-BAP Fusion Protein :
- Used in studies to assess ligand-independent interactions between nuclear receptors (e.g., hVDR) and coactivators . Unlike the synthetic TIF2 (740-753) peptide, this fusion protein includes bacterial alkaline phosphatase (BAP) for enzymatic detection, enabling quantitative assays of coactivator-receptor binding .
Comparison with Non-Coactivator Peptides
YM44781 :
- A non-peptide tachykinin receptor antagonist targeting NK1 and NK2 receptors .
PPACK (D-Phe-Pro-Arg chloromethylketone) :
- A synthetic thrombin inhibitor that irreversibly binds the enzyme’s active site (Ki = 0.24 nM) . While both PPACK and TIF2 (740-753) are short peptides, their mechanisms diverge: PPACK inhibits enzymatic activity, whereas TIF2 (740-753) facilitates protein-protein interactions.
Comparative Data Table
Research Findings and Limitations
- TIF2 (740-753) in Binding Assays : Demonstrates high affinity for nuclear receptors (e.g., hVDR), with heavy metals like cadmium and Pb²⁺ enhancing its ligand-independent binding by 3–4 fold .
- Lack of Direct Comparators: No evidence explicitly compares TIF2 (740-753) with other coactivator-derived peptides. Most studies focus on full-length proteins (e.g., SRC1, TIF2) or non-peptide molecules .
- Technical Challenges : The peptide’s short length limits its utility in recapitulating full-length TIF2 functions, such as chromatin remodeling, which requires multi-domain interactions .
Biologische Aktivität
Transcriptional Intermediary Factor 2 (TIF2), also known as GRIP1 or NCOA2, is a nuclear receptor coactivator that plays a crucial role in regulating gene expression. The peptide TIF2 (740-753) is a specific segment of this protein, encompassing 14 amino acids that are essential for its biological activity and interaction with various nuclear receptors, particularly the androgen receptor (AR).
TIF2 enhances the transcriptional activity of nuclear receptors by facilitating the recruitment of additional coactivators and the basal transcription machinery. It interacts with the activation functions of nuclear receptors, particularly the activation function 2 (AF2) domain, which is critical for the receptor's ability to bind to DNA and initiate transcription.
- Coactivator Function : TIF2 acts as a bridge between nuclear receptors and the transcriptional machinery, enhancing the expression of target genes in response to hormonal signals.
- Interaction with Androgen Receptor : Studies have shown that TIF2 significantly enhances AR-mediated transcriptional activity. This is particularly relevant in prostate cancer, where AR signaling is often dysregulated.
Research Findings
Research has demonstrated that TIF2 plays a significant role in various biological processes, including embryogenesis and hematopoiesis. For instance, in zebrafish models, TIF2 has been implicated in primitive hematopoiesis, indicating its importance in developmental biology .
Case Studies
-
Androgen Receptor Activation :
- A study highlighted that TIF2 enhances AR activity by stabilizing its interaction with coactivators such as p160 family members. This stabilization is crucial for AR's role in mediating androgen-dependent gene expression .
- The presence of TIF2 was shown to modulate the effects of mutations in AR that can lead to prostate cancer, suggesting its potential as a therapeutic target .
- Transcriptional Profiling :
Data Table: Biological Activity of TIF2 (740-753)
Q & A
Basic Research Questions
Q. What experimental methods are recommended for characterizing the structural stability of TIF2 (740-753)?
Methodological Answer: Circular dichroism (CD) spectroscopy is used to analyze secondary structure (e.g., α-helix or β-sheet content), while mass spectrometry confirms the peptide’s molecular weight (1705.932 Da) and purity. Solubility and stability under varying pH/temperature conditions should be assessed via dynamic light scattering (DLS) .
Q. How does TIF2 (740-753) mediate its role as a transcriptional coactivator?
Methodological Answer: The peptide facilitates interactions between TIF-2 and nuclear receptors (e.g., steroid receptors) through its LXXLL motif. Techniques like co-immunoprecipitation (Co-IP) validate protein-protein interactions, while luciferase reporter assays quantify transcriptional activation in cell models .
Q. What are the critical residues in TIF2 (740-753) for binding partner recognition?
Methodological Answer: Alanine scanning mutagenesis identifies essential residues. Competitive binding assays using fluorescently labeled peptides and surface plasmon resonance (SPR) measure affinity changes. Structural insights can be further validated via nuclear magnetic resonance (NMR) .
Advanced Research Questions
Q. How can conflicting data on TIF2 (740-753)’s binding kinetics across studies be resolved?
Methodological Answer: Standardize experimental conditions (e.g., buffer ionic strength, temperature) and use orthogonal methods like isothermal titration calorimetry (ITC) and SPR. Meta-analyses should account for variables such as cell type and post-translational modifications. Statistical heterogeneity tests (e.g., I² index) quantify data variability .
Q. What experimental design is optimal for mapping TIF2 (740-753)’s genome-wide binding sites?
Methodological Answer: Chromatin immunoprecipitation followed by sequencing (ChIP-seq) with antibodies targeting the peptide’s epitope. Validate peaks using electrophoretic mobility shift assays (EMSA). Integrate RNA-seq data to link binding events to transcriptional outcomes. Tools like HOMER or MEME Suite identify enriched motifs .
Q. How can researchers distinguish TIF2 (740-753)’s specific functions from broader TIF-2 protein activities?
Methodological Answer: Use CRISPR/Cas9 to generate TIF-2 knockout cell lines, then reintroduce TIF2 (740-753) mutants via transfection. Phenotypic rescue assays (e.g., proliferation, differentiation) combined with RNA interference (siRNA) targeting adjacent domains isolate region-specific effects .
Q. What statistical approaches are suitable for analyzing dose-dependent effects of TIF2 (740-753) in transcriptional assays?
Methodological Answer: Dose-response curves fitted to sigmoidal models (e.g., Hill equation) calculate EC₅₀ values. Multivariate regression controls for confounding factors (e.g., cell density). For high-throughput screens, apply false discovery rate (FDR) corrections to minimize type I errors .
Eigenschaften
Molekularformel |
C75H124N20O25 |
---|---|
Molekulargewicht |
1705.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-2,6-diaminohexanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C75H124N20O25/c1-36(2)27-47(87-61(106)40(9)83-66(111)52(32-56(79)97)92-65(110)46(22-23-57(98)99)84-62(107)43(78)15-10-12-24-76)68(113)88-48(28-37(3)4)67(112)86-45(17-14-26-82-75(80)81)64(109)91-51(31-41-18-20-42(96)21-19-41)71(116)90-49(29-38(5)6)69(114)89-50(30-39(7)8)70(115)94-53(33-58(100)101)72(117)85-44(16-11-13-25-77)63(108)93-54(34-59(102)103)73(118)95-55(74(119)120)35-60(104)105/h18-21,36-40,43-55,96H,10-17,22-35,76-78H2,1-9H3,(H2,79,97)(H,83,111)(H,84,107)(H,85,117)(H,86,112)(H,87,106)(H,88,113)(H,89,114)(H,90,116)(H,91,109)(H,92,110)(H,93,108)(H,94,115)(H,95,118)(H,98,99)(H,100,101)(H,102,103)(H,104,105)(H,119,120)(H4,80,81,82)/t40-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1 |
InChI-Schlüssel |
FNFUSBMZPWJOIV-BCWLCSANSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.